![molecular formula C11H19IN2O B2490596 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856042-06-2](/img/structure/B2490596.png)
4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole
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Description
Scientific Research Applications
Pyrazole Derivatives as Building Blocks
The synthesis of 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole and similar derivatives are significant in the field of CropScience and oncology, providing access to new chemical entities featuring a pyrazole nucleus. This compound, as part of the 4- and 5-iodinated pyrazole derivatives, acts as a crucial building block for further chemical transformations (Guillou et al., 2011).
Efficient Iodination Techniques
Research has shown efficient methods for iodination of pyrazoles, including derivatives like 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole. These methods lead to high yields of 4-iodo-substituted pyrazoles, enhancing the feasibility of producing such compounds for various research applications (Lyalin & Petrosyan, 2013).
Application in Drug Efficacy Studies
Although specific studies directly involving 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole may not be available, pyrazole derivatives have been extensively studied for their potential in drug efficacy. These compounds have been synthesized and evaluated for biological properties such as antioxidant, anti-cancer, and anti-inflammatory activities, indicating their broader applicability in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Synthesis for Asymmetric Ligands
Pyrazole derivatives, potentially including 4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole, have been used in the synthesis of optically active ligands for catalysis. The preparation of these ligands indicates the compound's role in facilitating complex chemical reactions and enhancing enantioselective processes (Bovens, Togni, & Venanzi, 1993).
Role in Novel Chemical Entity Development
These pyrazole derivatives are crucial in the development of new chemical entities. Their modification and transformation can lead to a wide range of novel compounds with potential applications in various fields of research (Guillou & Janin, 2010).
properties
IUPAC Name |
4-iodo-5-(2-methylpropoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-8(2)6-15-7-11-10(12)5-13-14(11)9(3)4/h5,8-9H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPXMZZVKMRQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole |
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